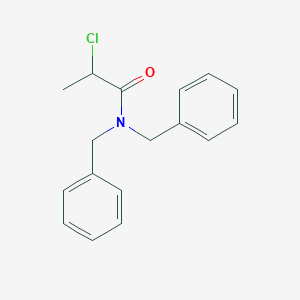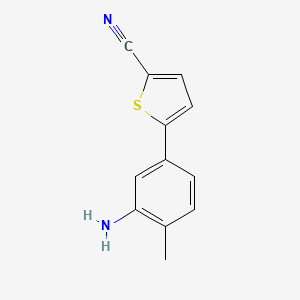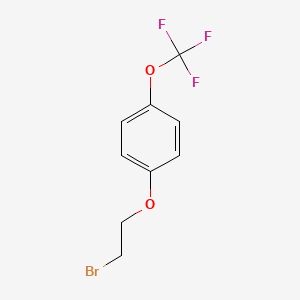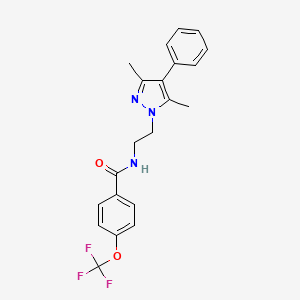![molecular formula C21H18Cl2FN3O2 B2406806 {6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326878-49-2](/img/structure/B2406806.png)
{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic molecule with the molecular formula C21H18Cl2FN3O2 . It has an average mass of 434.291 Da and a monoisotopic mass of 433.076019 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . Attached to this core are various functional groups, including a morpholinyl group and a fluorobenzyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are often involved in a variety of chemical transformations. For example, organoboron compounds, which are structurally similar, can undergo a wide range of transformations, including oxidations, aminations, halogenations, and C–C bond formations .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives have shown significant promise in anticancer research. A study highlighted the synthesis and screening of 2-anilino-3-aroylquinolines for their cytotoxic activity against various human cancer cell lines, including HeLa, DU-145, A549, MDA-MB-231, and MCF-7. Compounds within this series exhibited remarkable antiproliferative activity, notably against human lung and prostate cancer cell lines. These compounds were found to inhibit tubulin polymerization effectively, a critical process in cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This indicates the potential of quinoline derivatives in developing anticancer therapies (Srikanth et al., 2016).
Fluorescent Labeling and Sensing
Another interesting application of quinoline derivatives is in the field of fluorescent labeling and sensing. A novel fluorophore, 6-methoxy-4-quinolone, demonstrated strong fluorescence with a large Stokes' shift in aqueous media. Its stable fluorescence intensity across a wide pH range makes it suitable for biomedical analysis. This highlights the utility of quinoline derivatives in developing fluorescent labeling reagents for various analytical applications (Hirano et al., 2004).
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. For instance, the synthesis of specific quinoline-based compounds has led to the discovery of potential antibacterial agents. Such compounds have been shown to exhibit strong antibacterial activities against a range of Gram-positive and Gram-negative bacteria, including resistant strains. This suggests their potential application in developing new antibacterial agents to address the challenge of antibiotic resistance (Kuramoto et al., 2003).
Metal Ion Sensing
Quinoline derivatives have been utilized in the development of chemosensors for metal ions, which is crucial for environmental monitoring and biomedical diagnostics. A study on quinoline-based isomers demonstrated their remarkable difference in sensing properties for Al³⁺ and Zn²⁺ ions. These chemosensors show significant potential for detecting these metal ions in various contexts, highlighting the versatility of quinoline derivatives in sensor development (Hazra et al., 2018).
Eigenschaften
IUPAC Name |
[6-chloro-4-[(2-chloro-4-fluorophenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FN3O2/c22-14-2-4-19-16(9-14)20(26-11-13-1-3-15(24)10-18(13)23)17(12-25-19)21(28)27-5-7-29-8-6-27/h1-4,9-10,12H,5-8,11H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOUSYGPCGBZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NCC4=C(C=C(C=C4)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-Chloro-4-[(2-chloro-4-fluorobenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)
![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)


![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)


![2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)